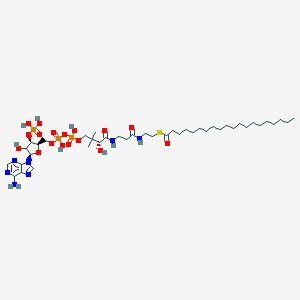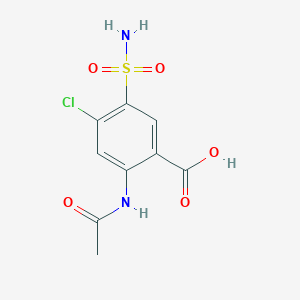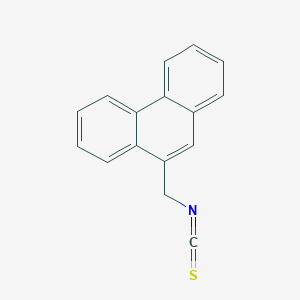
9-Phenanthrylmethyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenanthrylmethyl isothiocyanate (PMITC) is a natural product found in plants of the Brassicaceae family. It has been studied for its potential use in scientific research due to its unique properties. PMITC is a member of the isothiocyanate family, which has been shown to possess anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of 9-Phenanthrylmethyl isothiocyanate is not fully understood. However, it has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. 9-Phenanthrylmethyl isothiocyanate has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, 9-Phenanthrylmethyl isothiocyanate has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
9-Phenanthrylmethyl isothiocyanate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce inflammation. 9-Phenanthrylmethyl isothiocyanate has also been shown to induce oxidative stress in cancer cells, leading to cell death. In addition, 9-Phenanthrylmethyl isothiocyanate has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-Phenanthrylmethyl isothiocyanate has several advantages for lab experiments. It is a natural product, which makes it readily available for research. 9-Phenanthrylmethyl isothiocyanate is also relatively easy to synthesize and has a high yield. However, there are also limitations to using 9-Phenanthrylmethyl isothiocyanate in lab experiments. It has a short half-life and is unstable in aqueous solutions. Additionally, 9-Phenanthrylmethyl isothiocyanate can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 9-Phenanthrylmethyl isothiocyanate research. One direction is to study its potential use in combination with other anti-cancer agents. Another direction is to explore its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 9-Phenanthrylmethyl isothiocyanate and its potential use in treating other diseases such as inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, 9-Phenanthrylmethyl isothiocyanate is a natural product with potential use in scientific research. It has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. 9-Phenanthrylmethyl isothiocyanate has also been studied for its potential use in treating inflammation, oxidative stress, and neurodegenerative diseases. Although there are limitations to using 9-Phenanthrylmethyl isothiocyanate in lab experiments, there are several future directions for research. Further studies are needed to fully understand the mechanism of action of 9-Phenanthrylmethyl isothiocyanate and its potential use in treating various diseases.
Métodos De Síntesis
9-Phenanthrylmethyl isothiocyanate can be synthesized from the reaction of 9-phenanthrylmethylamine with thiophosgene. The reaction proceeds under mild conditions and produces a high yield of 9-Phenanthrylmethyl isothiocyanate. The purity of the synthesized 9-Phenanthrylmethyl isothiocyanate can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
9-Phenanthrylmethyl isothiocyanate has been studied extensively for its potential use in scientific research. It has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. 9-Phenanthrylmethyl isothiocyanate has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition to its anti-cancer properties, 9-Phenanthrylmethyl isothiocyanate has also been studied for its potential use in treating inflammation, oxidative stress, and neurodegenerative diseases.
Propiedades
Número CAS |
17660-77-4 |
|---|---|
Nombre del producto |
9-Phenanthrylmethyl isothiocyanate |
Fórmula molecular |
C16H11NS |
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
9-(isothiocyanatomethyl)phenanthrene |
InChI |
InChI=1S/C16H11NS/c18-11-17-10-13-9-12-5-1-2-6-14(12)16-8-4-3-7-15(13)16/h1-9H,10H2 |
Clave InChI |
PPXLSNLFTUJTLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S |
Otros números CAS |
17660-77-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



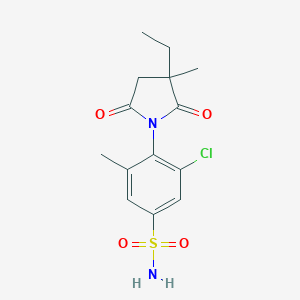
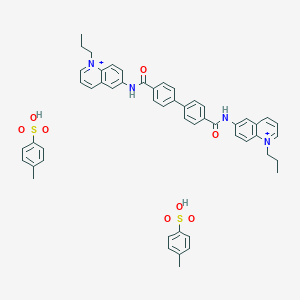

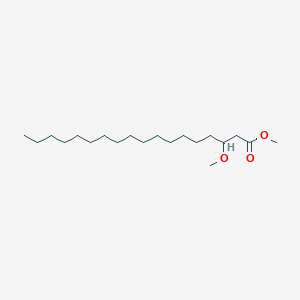
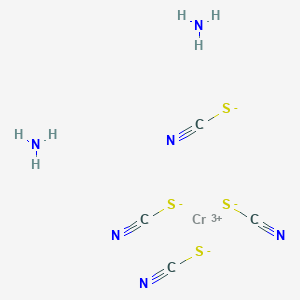
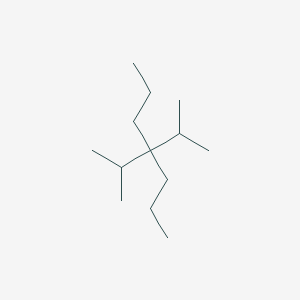


![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)


